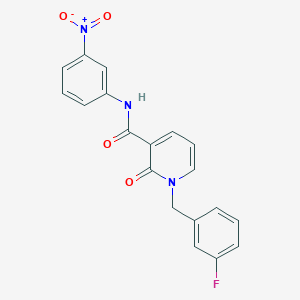

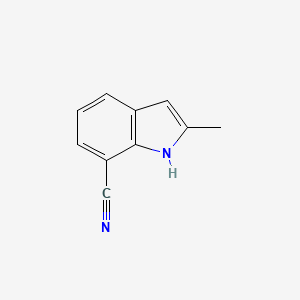

![molecular formula C24H23N3S B2540820 2-(4-异丙苯基)-4-[(4-乙烯基苄基)硫代]吡唑并[1,5-a]吡嗪 CAS No. 1224008-31-4](/img/structure/B2540820.png)

2-(4-异丙苯基)-4-[(4-乙烯基苄基)硫代]吡唑并[1,5-a]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine, involves the reaction of specific precursors like isoflavones and their thio analogues with hydrazine derivatives. In one study, 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles were prepared using hydrazine hydrate and phenylhydrazine in hot pyridine. The reaction mechanism is discussed, highlighting the formation of pyrazoles and the presence of intramolecular hydrogen bonds that lead to the observation of pyrazole annular tautomers in NMR spectroscopy . Another approach to synthesizing pyrazole derivatives is the direct oxidation of 2-pyrazolines with manganese dioxide, which provides a novel route to functionalized 3H-pyrazoles, serving as valuable precursors for isoprenic vinylcarbenes . This method avoids the use of diazoalkane, which can be advantageous in certain synthetic pathways.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of annular tautomers, which are influenced by intramolecular hydrogen bonding. The NMR spectroscopy analysis in DMSO allows for the observation of these tautomers, which is crucial for understanding the dynamic behavior of the molecule . Theoretical calculations, including absolute shieldings, have been performed on specific tautomers and conformers to gain deeper insights into the molecular structure and its electronic properties .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is influenced by their molecular structure. The presence of intramolecular hydrogen bonds can affect the reactivity of the molecule in subsequent chemical reactions. The synthesis methods described involve the use of hydrazine derivatives and direct oxidation, which are key reactions in the formation of the pyrazole core . These reactions are essential for the generation of functionalized pyrazoles that can be further modified or used as intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are determined by their molecular structure and the substituents attached to the pyrazole ring. The NMR spectroscopy data provides information on the electronic environment of the molecule, which is related to its chemical properties . The oxidation method described for the synthesis of 3H-pyrazoles indicates that these compounds are stable enough to be isolated and used as precursors for further chemical transformations . The stability and reactivity of these compounds are important factors in their potential applications in various fields, such as medicinal chemistry and material science.

科学研究应用

合成和生物学评价

研究人员已经开发了新颖的合成途径,并评估了各种与指定化合物结构相似的衍生物的生物活性。例如,Kendre 等人。(2015 年)制备了一系列新的吡唑、异恶唑、苯并恶杂环、苯并噻杂环和苯并二氮杂环衍生物,评估了它们的抗菌、抗真菌和抗炎活性 (Kendre、Landge 和 Bhusare,2015)。这些发现表明,具有类似结构基序的化合物也可能表现出显著的生物活性,这强调了它们在开发新的治疗剂方面的潜力。

抗癌活性

具有类似结构框架的化合物另一个应用领域是抗癌剂的开发。Hammam 等人。(2005 年)对新型氟代取代的苯并[b]吡喃衍生物的研究表明,它们对肺癌、乳腺癌和中枢神经系统癌细胞系具有抗癌活性,这表明此类化合物在癌症研究中的潜力 (Hammam、El-Salam、Mohamed 和 Hafez,2005)。

杂环化学和药物发现

El-Ghanam(2006 年)研究了源自硫代吡喃-4-酮的各种杂环系统的合成和反应,突出了这些化合物在生成具有潜在药物发现应用的各种衍生物方面的多功能性 (El-Ghanam,2006)。从一个共同的前体合成多种杂环化合物的 ability 强调了此类化学框架在药物化学和药物研究中的重要性。

属性

IUPAC Name |

4-[(4-ethenylphenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3S/c1-4-18-5-7-19(8-6-18)16-28-24-23-15-22(26-27(23)14-13-25-24)21-11-9-20(10-12-21)17(2)3/h4-15,17H,1,16H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMWYZFMGLLNEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

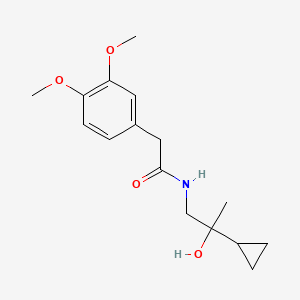

![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2540741.png)

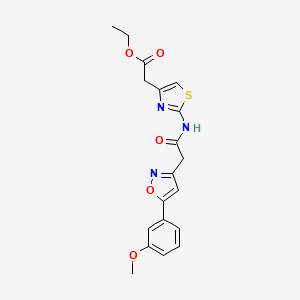

![3-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2540742.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2540743.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride](/img/structure/B2540746.png)

![2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2540749.png)

![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2540756.png)

![Tert-butyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2540757.png)